molecular formula C15H28O2 B1594656 Tert-butyl undec-10-enoate CAS No. 93757-41-6

Tert-butyl undec-10-enoate

Cat. No. B1594656
CAS RN: 93757-41-6
M. Wt: 240.38 g/mol
InChI Key: RKOBCJCSWMKBEH-UHFFFAOYSA-N
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Description

Tert-butyl undec-10-enoate, also known as TBUE, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic synthesis due to its unique chemical properties. TBUE is a colorless liquid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Safety Assessment and Environmental Impact

  • Safety and Environmental Considerations : Butyl 10-undecenoate, a related compound to tert-butyl undec-10-enoate, was assessed for various toxicological endpoints, including genotoxicity, reproductive toxicity, and skin sensitization. It was determined not to be a safety concern under current levels of use and not expected to be phototoxic or photoallergenic. Its environmental impact was evaluated, indicating it is not a persistent, bioaccumulative, and toxic substance (PBT) according to IFRA Environmental Standards, with low risk quotients in Europe and North America (Api et al., 2019).

Chemical Reactions and Synthesis

  • Oxidation Reactions : The oxidation of acetylenic fatty esters, which are structurally similar to tert-butyl undec-10-enoate, using selenium dioxide/tert-butyl hydroperoxide in aqueous dioxane, leads to the formation of various oxidized products. This demonstrates the compound's reactivity and potential in creating derivatives for further applications (Jie, Pasha, & Alam, 1997).

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reactions with alkyl hydrazines, to create isomeric pyrazoles, indicating the compound's utility in synthesizing complex organic structures (Iminov et al., 2015).

  • Catalytic Asymmetric Synthesis : Tert-butyl undec-10-enoate was used in a rhodium-catalyzed conjugate addition of arylboronic acids, indicating its role in creating enantioenriched compounds, a crucial aspect of pharmaceutical synthesis (Paquin, Stephenson, Defieber, & Carreira, 2005).

  • Esterification with Alcohols : The esterification of undec-10-enoic acid with various alcohols was achieved at room temperature, showcasing the versatility of similar compounds in forming esters, which are fundamental in many chemical processes (Rauf & Parveen, 2004).

Biomedical and Material Applications

  • Cytotoxic Furyl Macrolactones Synthesis : Furylalkenoic acids and tert-butyl ketones, structurally related to tert-butyl undec-10-enoate, were synthesized and tested for cytotoxic activities, demonstrating potential biomedical applications (Krauss, Bracher, & Unterreitmeier, 2006).

  • long-chain aliphatic polyesters, demonstrating the potential of similar compounds in polymer synthesis. This process was shown to produce polyesters with varied thermal properties and structural regularities, highlighting the versatility of compounds like tert-butyl undec-10-enoate in materials science (Trzaskowski, Quinzler, Bährle, & Mecking, 2011).
  • Surface Functionalization : Alkyl monolayers, including methyl undec-10-enoate, were formed on silicon carbide and silicon-rich silicon nitride surfaces using UV irradiation. This demonstrates the compound's utility in surface chemistry, specifically in creating ester-terminated surfaces that can be further functionalized for various applications (Rosso, Giesbers, Arafat, Schroën, & Zuilhof, 2009).

properties

IUPAC Name

tert-butyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-12-13-14(16)17-15(2,3)4/h5H,1,6-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOBCJCSWMKBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337886
Record name tert-butyl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl undec-10-enoate

CAS RN

93757-41-6
Record name tert-butyl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Dugas, Y Chevalier - Langmuir, 2011 - ACS Publications
… After washing the reaction medium with water twice and evaporation of the solvent under reduced pressure, distillation (78 C at 0.6 mbar) afforded 9.8 g of tert-butyl undec-10-enoate …
Number of citations: 40 pubs.acs.org
X Li - 2008 - pure.mpg.de
The first concepts in nanotechnology was in “There’s plenty of room at the bottom,” a talk given by physicist Richard Feynman at an American Physical Society meeting in 1959. …
Number of citations: 2 pure.mpg.de
AK Tucker-Schwartz - 2011 - search.proquest.com
This dissertation describes research that spans the fields of organic chemistry, material science, and electromechanics. The first project led to the development of two approaches for …
Number of citations: 2 search.proquest.com
A Barrett - 2016 - ecommons.cornell.edu
Due to its ubiquity, polarity, and ability to form cohesive yet dynamic networks, water drives many of the processes on this planet. Some phenomena can be explained adequately …
Number of citations: 0 ecommons.cornell.edu

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